

# Application Notes and Protocols for Spray Drying Inhalable TDB Liposomal Adjuvants

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## Compound of Interest

Compound Name: *Trehalose 6,6'-dibehenate*

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## Introduction

The development of effective vaccines, particularly for respiratory pathogens, necessitates potent adjuvants that can elicit robust mucosal and systemic immune responses. Trehalose-6,6'-dibehenate (TDB), a synthetic analogue of the mycobacterial cord factor, is a powerful immunostimulant that activates the C-type lectin receptor Mincle, driving strong T helper 1 (Th1) and Th17 immune responses.[1][2] Formulating TDB into liposomes, such as the cationic adjuvant formulation CAF01 (composed of dimethyldioctadecylammonium (DDA) and TDB), creates a potent adjuvant system.[3][4]

For pulmonary delivery, converting these liposomal suspensions into a dry powder via spray drying offers significant advantages, including enhanced stability, suitability for use in dry powder inhalers (DPIs), and the potential for targeted lung delivery.[5][6][7] This document provides detailed protocols for the preparation and spray drying of TDB-containing liposomes and the subsequent characterization of the resulting inhalable powder. It also summarizes key process parameters and outlines the known signaling pathway of the TDB adjuvant.

## Part 1: Experimental Protocols

### Protocol 1.1: Preparation of Cationic TDB Liposomal Suspension (DDA/TDB)

This protocol describes the preparation of TDB-containing cationic liposomes using the lipid film hydration method.

Materials:

- Dimethyldioctadecylammonium (DDA) bromide
- Trehalose-6,6'-dibehenate (TDB)
- Chloroform/Methanol solvent mixture
- Hydration buffer (e.g., Tris buffer, pH 7.4)
- Rotary evaporator
- Water bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (optional)

Procedure:

- Lipid Film Formation:
  - Dissolve DDA and TDB in a suitable organic solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical weight ratio is 5:1 DDA to TDB.[8]
  - Attach the flask to a rotary evaporator.
  - Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-70°C) to facilitate solvent removal.
  - Apply a vacuum to evaporate the solvent, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.
  - Continue drying under high vacuum for at least 1-2 hours to remove any residual solvent.
- Hydration:

- Pre-heat the hydration buffer to the same temperature as the water bath used for film formation.
- Add the warm buffer to the flask containing the lipid film.
- Agitate the flask by hand or using the rotary evaporator (with the vacuum off) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[\[8\]](#)
- Size Reduction (Optional but Recommended):
  - To achieve a more uniform and smaller vesicle size, sonicate the liposomal suspension. Use either a bath sonicator or a probe sonicator until the suspension becomes less turbid. [\[8\]](#)
  - For a well-defined size distribution, the suspension can be extruded multiple times through polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm) using a heated extruder.
- Final Formulation:
  - The resulting suspension contains DDA/TDB liposomes. Store at 4°C until further use. The final concentration may be around 2.5 mg/ml DDA and 0.5 mg/ml TDB.[\[9\]](#)

## Protocol 1.2: Spray Drying of TDB Liposomes

This protocol outlines the process of converting the liposomal suspension into a dry powder suitable for inhalation.

Materials:

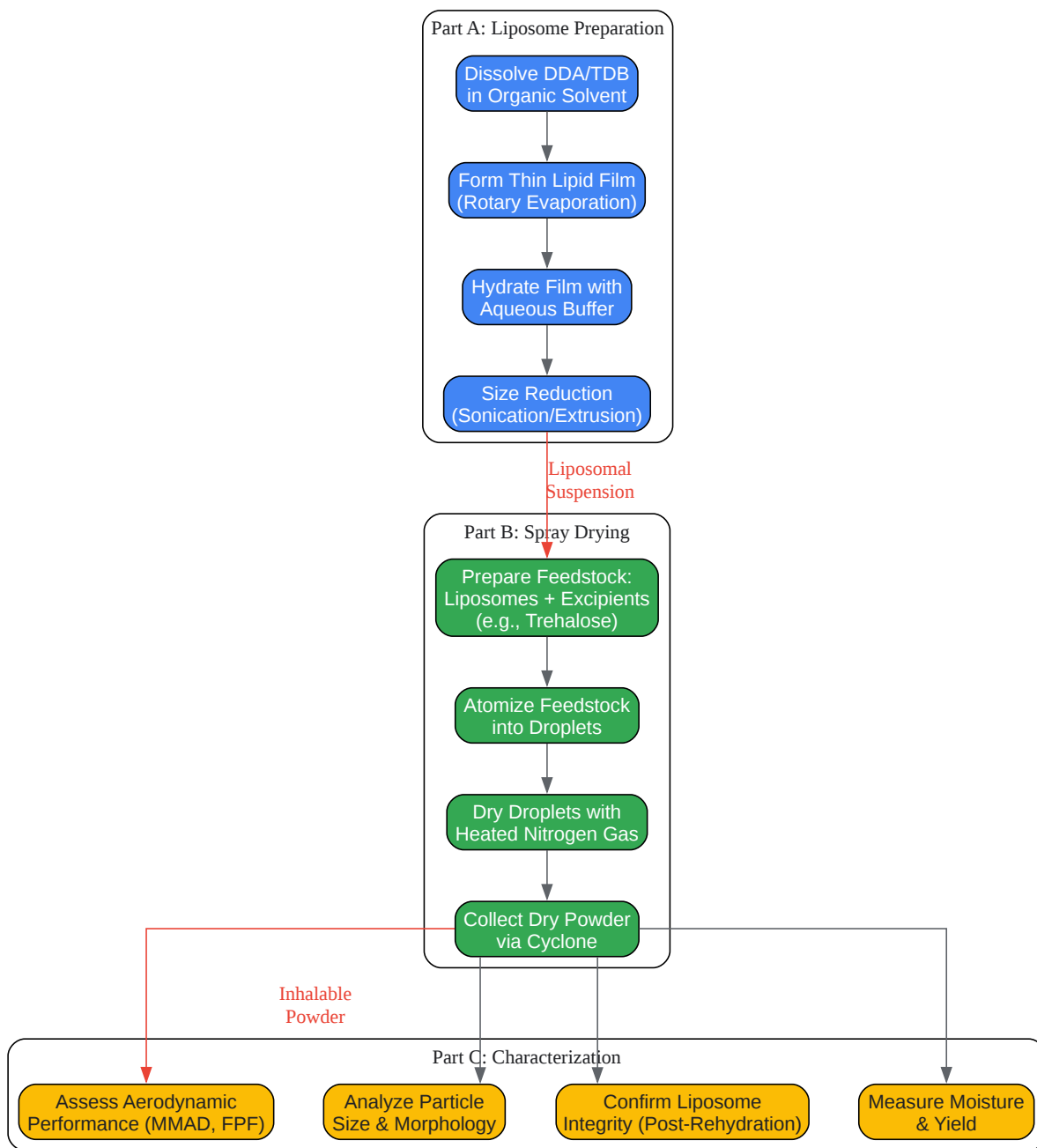
- DDA/TDB liposomal suspension (from Protocol 1.1)
- Cryoprotectant/excipient (e.g., Trehalose, Mannitol, Leucine)
- Deionized water
- Benchtop spray dryer (e.g., Büchi B-290 Mini Spray Dryer) with a high-performance cyclone

- Two-fluid nozzle (e.g., 0.7 mm)

#### Procedure:

- Feedstock Preparation:
  - Dissolve the chosen cryoprotectant(s) in deionized water. Trehalose is a highly effective stabilizer for DDA/TDB liposomes.[9][10] Combinations of sugars with leucine can improve aerosol performance.[3]
  - Gently mix the cryoprotectant solution with the prepared DDA/TDB liposomal suspension. A typical feedstock concentration might be 20 mg/ml total solids (e.g., 2 mg/ml DDA/TDB and 18 mg/ml excipients).[3]
  - Ensure the solution is homogenous before spray drying.
- Spray Dryer Setup and Operation:
  - Assemble the spray dryer with a two-fluid nozzle and a high-performance cyclone for efficient particle collection.[3]
  - Set the process parameters. These are critical and must be optimized for each specific formulation. Refer to Table 1 for typical ranges.
    - Inlet Temperature: 80°C to 120°C.[3][11] A lower temperature is generally preferred for heat-sensitive liposomes.
    - Outlet Temperature: Aim for 50°C to 65°C.[3][12] This is a critical parameter affecting powder moisture.
    - Feed Flow Rate: 1.0 to 4.5 mL/min.[11][12]
    - Atomizing Airflow Rate: 357 to 601 L/h.[3][11] This affects droplet size and, consequently, the final particle size.
    - Aspirator/Drying Airflow: Set to a high percentage (e.g., 90-100%) to ensure efficient drying and particle transport to the cyclone.[3][12]

- Pump deionized water through the system first to stabilize the temperatures.
- Switch the feed pump to the liposomal feedstock to begin the drying process.
- Powder Collection:
  - The dried particles are separated from the airstream in the cyclone and fall into the collection vessel.
  - Once the feedstock is depleted, continue running the drying gas for a few minutes to ensure all powder is collected.
  - Carefully collect the powder from the collection vessel.
- Storage:
  - Store the resulting dry powder in a desiccator over silica gel at 4°C to protect it from moisture.[\[3\]](#)



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**Caption:** Experimental workflow for producing and evaluating inhalable TDB liposomal powders.

## Protocol 1.3: Characterization of Spray-Dried Liposomal Powders

This section details key analytical methods to ensure the quality and performance of the final powder product.

### 1.3.1 Aerodynamic Particle Size Distribution

- **Method:** Use a multi-stage cascade impactor, such as an Andersen Cascade Impactor (ACI), as per USP guidelines.[\[12\]](#)
- **Procedure:** Load a capsule with a known mass of the spray-dried powder into a dry powder inhaler device. Actuate the device into the ACI at a calibrated airflow rate. Quantify the amount of adjuvant (or a marker lipid) deposited on each stage using a suitable analytical technique (e.g., HPLC).
- **Outputs:** Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF). The FPF is the percentage of the emitted dose with an aerodynamic diameter < 5  $\mu\text{m}$ , which is critical for deep lung deposition.[\[12\]](#)

### 1.3.2 Liposome Integrity Post-Rehydration

- **Method:** Dynamic Light Scattering (DLS).
- **Procedure:** Rehydrate a known amount of the spray-dried powder in the original buffer. Gently vortex to ensure complete dissolution. Measure the particle size and polydispersity index (PDI) of the rehydrated liposomes using DLS.
- **Analysis:** Compare the size and PDI of the rehydrated liposomes to the original liposomal suspension before spray drying. A minimal change in size indicates that the liposomes were well-protected during the drying process.[\[5\]](#)[\[13\]](#)

### 1.3.3 Particle Morphology and Size

- **Method:** Scanning Electron Microscopy (SEM).

- Procedure: Mount the powder onto an SEM stub using double-sided carbon tape and sputter-coat with a conductive material (e.g., gold).
- Analysis: Image the particles under high vacuum to observe their morphology (e.g., spherical, wrinkled, porous) and size. Wrinkled or porous particles often have better aerosolization properties.[3]

#### 1.3.4 Moisture Content

- Method: Karl Fischer titration.
- Procedure: Determine the water content of the powder using a coulometric or volumetric Karl Fischer titrator.
- Analysis: A low residual moisture content (typically < 3%) is crucial for the physical stability of the powder and to prevent particle aggregation.[13]

#### 1.3.5 Production Yield

- Method: Gravimetric analysis.
- Procedure: Calculate the production yield as the percentage of the collected powder mass relative to the total solid mass in the initial feedstock solution.[14]
- Formula:  $\text{Yield (\%)} = (\text{Mass of collected powder} / \text{Total mass of solids in feedstock}) \times 100$ .

## Part 2: Data Presentation

The following tables summarize quantitative data from studies on spray-dried liposomal powders, illustrating the relationship between process parameters and powder characteristics.

Table 1: Influence of Spray Drying Parameters on Liposomal Powder Attributes



Parameter	Setting/Range	Effect on MMAD <sup>1</sup>	Effect on Yield	Effect on Moisture	Effect on Liposome Stability	Reference(s)
Inlet Temperature	80 - 200 °C	Higher temp. can lead to faster evaporation and smaller, less dense particles.	Yield generally increases with temperature up to an optimum. <a href="#">[11]</a> <a href="#">[14]</a>	Lower moisture content at higher temperatures.	High temperatures can risk lipid degradation or liposome fusion.	<a href="#">[11]</a> <a href="#">[14]</a>
Feed Flow Rate	1.5 - 7.5 mL/min	Higher feed rate can increase particle size due to larger initial droplets. <a href="#">[11]</a>	Can decrease yield due to incomplete drying.	Higher moisture content at higher feed rates. <a href="#">[13]</a>	Less critical if drying is efficient.	<a href="#">[11]</a> <a href="#">[13]</a>
Atomizing Airflow	357 - 742 L/h	Higher airflow produces smaller droplets, leading to smaller final particles. <a href="#">[3]</a>	Can influence collection efficiency.	Can lead to lower moisture content due to better atomization.	High shear stress during atomization can disrupt liposomes. <a href="#">[5]</a>	<a href="#">[3]</a> <a href="#">[13]</a>
Feedstock Conc.	5 - 20 mg/mL	Higher concentration generally	Higher concentration often increases	May increase residual moisture if	High concentration can increase	<a href="#">[13]</a>

Parameter	Setting/Range	Effect on MMAD <sup>1</sup>	Effect on Yield	Effect on Moisture	Effect on Liposome Stability	Reference(s)
		results in larger particles. [13]	process yield.[13]	drying is not optimized.	viscosity, affecting atomization .	

<sup>1</sup> MMAD: Mass Median Aerodynamic Diameter

Table 2: Physicochemical and Aerodynamic Properties of Spray-Dried Liposomal Powders

Formula tion Excipients	Liposome Size (Rehydrated)	Geometric Particle Size (d <sub>50</sub> )	MMAD (μm)	FPF (%) <sup>2</sup>	Moisture (%)	Yield (%)	Reference(s)
DDA/TD B + Trehalose/Leucine	~400 nm	2.0 - 3.5 μm	2.5 - 4.0 μm	30 - 50	< 3	N/A	[3]
DMPC <sup>3</sup> + Mannitol	N/A	2.64 μm	N/A	56.8	N/A	82.5	[14]
DMPC <sup>3</sup> + Trehalose	N/A	4.55 μm	N/A	N/A	3.76	72.6	[14]
DS <sup>4</sup> Liposomes + Hydrolyzed Gelatin	~150 nm	7.9 μm	2.2 μm	75.6	N/A	60 - 70	[12]

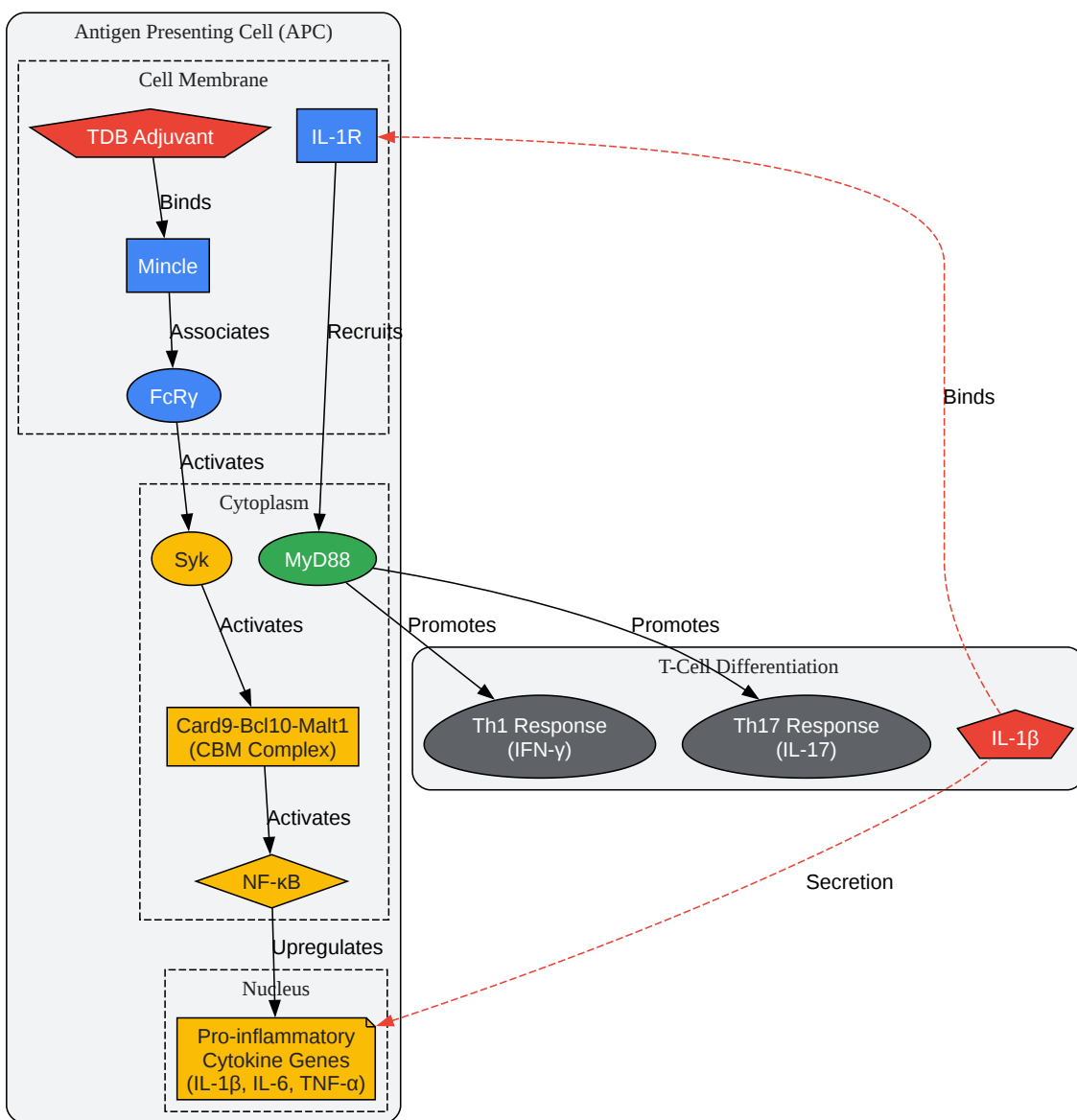
<sup>2</sup> FPF: Fine Particle Fraction (< 5  $\mu\text{m}$ ) <sup>3</sup> DMPC: Dimyristoyl phosphatidylcholine (used as a model phospholipid) <sup>4</sup> DS: Dapsone (used as a model drug)

## Part 3: TDB Adjuvant Signaling Pathway

Trehalose-6,6'-dibehenate (TDB) exerts its adjuvant effect by activating antigen-presenting cells (APCs), such as dendritic cells and macrophages. The signaling cascade is initiated through the Mincle receptor and integrates signals through the MyD88-dependent pathway to drive a potent Th1/Th17 adaptive immune response.

Mechanism of Action:

- **Recognition:** TDB is recognized by the C-type lectin receptor Mincle on the surface of APCs. [1][15]
- **Syk-Card9 Pathway:** Mincle does not have an intrinsic signaling domain and associates with the ITAM-containing adaptor protein, FcR $\gamma$ . TDB binding leads to the phosphorylation of FcR $\gamma$ , which recruits and activates Spleen tyrosine kinase (Syk). Activated Syk then initiates a downstream signaling cascade through CARD9, Bcl10, and MALT1 (the "CBM signalosome"). [15]
- **APC Activation:** This signaling cascade leads to the activation of transcription factors (like NF- $\kappa$ B), resulting in the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines, including IL-1 $\beta$ , IL-6, and TNF- $\alpha$ . [15][16]
- **MyD88-Dependent IL-1R Signaling:** The adjuvant effect of TDB also requires the adaptor protein MyD88. [1][2] The Mincle-induced production of IL-1 $\beta$  acts in an autocrine or paracrine fashion, signaling through the IL-1 receptor (IL-1R). This IL-1R signaling is MyD88-dependent and is crucial for driving the differentiation of naïve T cells. [1][17]
- **Th1/Th17 Polarization:** The cytokine milieu produced by the activated APCs promotes the differentiation of antigen-specific CD4<sup>+</sup> T cells into IFN- $\gamma$ -producing Th1 cells and IL-17-producing Th17 cells, which are critical for immunity against many intracellular pathogens. [1][2]



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**Caption:** Signaling pathway of the TDB adjuvant in an antigen-presenting cell (APC).

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